Ethyl 2-(4-piperidinylthio)acetate
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Overview
Description
Ethyl 2-(4-piperidinylthio)acetate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-piperidinylthio)acetate typically involves the reaction of ethyl bromoacetate with 4-piperidinethiol. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually performed in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-piperidinylthio)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Different esters, amides.
Scientific Research Applications
Ethyl 2-(4-piperidinylthio)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its piperidine moiety, which is common in many pharmaceuticals.
Industry: Utilized in the production of perfumes and flavoring agents due to its ester functional group
Mechanism of Action
The mechanism of action of ethyl 2-(4-piperidinylthio)acetate involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors in the body, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity odor, used in flavoring agents.
Ethyl benzoate: An ester with a floral scent, used in perfumes
Uniqueness
Ethyl 2-(4-piperidinylthio)acetate is unique due to the presence of the piperidine ring, which imparts distinct biological activities not found in simpler esters like ethyl acetate or methyl butyrate. This makes it a valuable compound in pharmaceutical research and development .
Properties
CAS No. |
741729-97-5 |
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Molecular Formula |
C9H17NO2S |
Molecular Weight |
203.30 g/mol |
IUPAC Name |
ethyl 2-piperidin-4-ylsulfanylacetate |
InChI |
InChI=1S/C9H17NO2S/c1-2-12-9(11)7-13-8-3-5-10-6-4-8/h8,10H,2-7H2,1H3 |
InChI Key |
AGIGTFMANGLSLI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1CCNCC1 |
Origin of Product |
United States |
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